molecular formula C15H13N3O5S B13761935 [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate CAS No. 59206-66-5

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate

Cat. No.: B13761935
CAS No.: 59206-66-5
M. Wt: 347.3 g/mol
InChI Key: ZUZYOMXFDWJOET-UHFFFAOYSA-N
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Description

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is a synthetic compound known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate typically involves the reaction of benzimidazole derivatives with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method ensures the efficient formation of the desired sulfonate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound disrupts microtubule assembly and spindle formation during cell division, leading to the inhibition of mitosis and cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate is unique due to its specific chemical structure, which combines the benzimidazole core with a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

59206-66-5

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate

InChI

InChI=1S/C15H13N3O5S/c1-22-15(19)18-14-16-12-8-7-10(9-13(12)17-14)23-24(20,21)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

ZUZYOMXFDWJOET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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